4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a triazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a cyclopropyl-substituted triazole precursor in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the triazole ring.
Substitution: The pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Modified triazole derivatives.
Substitution: Various substituted pyrazole and triazole derivatives.
Scientific Research Applications
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,2,4-triazole: A core structure in the target compound.
4-cyclopropyl-1,2,4-triazole: A related compound with similar properties.
Uniqueness
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of a cyclopropyl group, a pyrazole moiety, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-cyclopropyl-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-7-5-8(2)15(14-7)6-10-12-13-11(17)16(10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDWUTZSUCQDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NNC(=S)N2C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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